molecular formula C23H30ClN3O2 B12731947 Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride CAS No. 129323-48-4

Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride

Cat. No.: B12731947
CAS No.: 129323-48-4
M. Wt: 416.0 g/mol
InChI Key: DONPUAZHEAMMLF-UHFFFAOYSA-N
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Description

Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the benzamide and propoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield different amine derivatives.

Scientific Research Applications

Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • Indole-3-acetic acid
  • Indole-3-carbinol
  • 5-Hydroxyindoleacetic acid

Uniqueness

What sets Benzamide, 2-(3-((1,1-dimethylpropyl)amino)propoxy)-N-1H-indol-4-yl-, hydrochloride apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

129323-48-4

Molecular Formula

C23H30ClN3O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[3-(2-methylbutan-2-ylamino)propoxy]benzamide;hydrochloride

InChI

InChI=1S/C23H29N3O2.ClH/c1-4-23(2,3)25-14-8-16-28-21-12-6-5-9-18(21)22(27)26-20-11-7-10-19-17(20)13-15-24-19;/h5-7,9-13,15,24-25H,4,8,14,16H2,1-3H3,(H,26,27);1H

InChI Key

DONPUAZHEAMMLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.Cl

Origin of Product

United States

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